3,4-dimethoxy-N-(6-{(2E)-2-[(4-methylcyclohex-3-en-1-yl)methylidene]hydrazinyl}-6-oxohexyl)benzamide
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Overview
Description
3,4-DIMETHOXY-N-(6-{2-[(E)-1-(4-METHYL-3-CYCLOHEXENYL)METHYLIDENE]HYDRAZINO}-6-OXOHEXYL)BENZAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(6-{2-[(E)-1-(4-METHYL-3-CYCLOHEXENYL)METHYLIDENE]HYDRAZINO}-6-OXOHEXYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-(6-{2-[(E)-1-(4-METHYL-3-CYCLOHEXENYL)METHYLIDENE]HYDRAZINO}-6-OXOHEXYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
3,4-DIMETHOXY-N-(6-{2-[(E)-1-(4-METHYL-3-CYCLOHEXENYL)METHYLIDENE]HYDRAZINO}-6-OXOHEXYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-(6-{2-[(E)-1-(4-METHYL-3-CYCLOHEXENYL)METHYLIDENE]HYDRAZINO}-6-OXOHEXYL)BENZAMIDE involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-DIMETHOXY-N-(6-{2-[(E)-1-(4-METHYL-3-CYCLOHEXENYL)METHYLIDENE]HYDRAZINO}-6-OXOHEXYL)BENZAMIDE include other benzamide derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which confers distinct chemical and biological properties. This makes it a valuable subject of study for researchers looking to explore new applications and mechanisms of action.
Properties
Molecular Formula |
C23H33N3O4 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[6-[(2E)-2-[(4-methylcyclohex-3-en-1-yl)methylidene]hydrazinyl]-6-oxohexyl]benzamide |
InChI |
InChI=1S/C23H33N3O4/c1-17-8-10-18(11-9-17)16-25-26-22(27)7-5-4-6-14-24-23(28)19-12-13-20(29-2)21(15-19)30-3/h8,12-13,15-16,18H,4-7,9-11,14H2,1-3H3,(H,24,28)(H,26,27)/b25-16+ |
InChI Key |
PSCCBKQWOSWYMT-PCLIKHOPSA-N |
Isomeric SMILES |
CC1=CCC(CC1)/C=N/NC(=O)CCCCCNC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CCC(CC1)C=NNC(=O)CCCCCNC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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